molecular formula C13H12N4O2 B14511656 3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 62738-33-4

3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B14511656
CAS No.: 62738-33-4
M. Wt: 256.26 g/mol
InChI Key: ANHLUNKWAGDCKK-UHFFFAOYSA-N
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Description

3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione is a compound belonging to the pteridine family, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. Pteridines are known for their biological significance, particularly as pigments and enzyme cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pteridines, including 3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione, typically involves the condensation of appropriate pyrimidine and pyrazine derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for pteridines may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve specific temperatures and solvents .

Major Products Formed

Scientific Research Applications

3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. It may act as an enzyme cofactor or inhibitor, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pteridine derivatives such as:

Uniqueness

3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific methyl substitutions, which can influence its chemical reactivity and biological activity. These structural differences can lead to distinct properties and applications compared to other pteridine derivatives .

Properties

CAS No.

62738-33-4

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

3,8,10-trimethylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C13H12N4O2/c1-7-4-5-8-9(6-7)16(2)11-10(14-8)12(18)17(3)13(19)15-11/h4-6H,1-3H3

InChI Key

ANHLUNKWAGDCKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(=NC(=O)N(C3=O)C)N2C

Origin of Product

United States

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